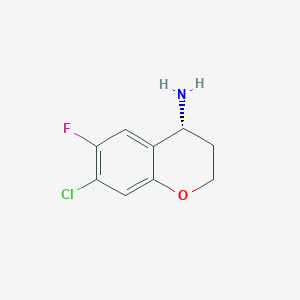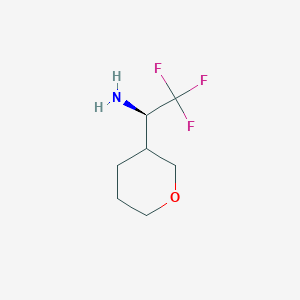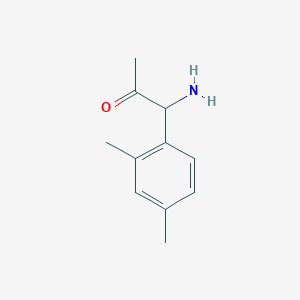
(3S,4S)-4-Amino-7-chlorochroman-3-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4S)-4-Amino-7-chlorochroman-3-OL: is a chiral compound with significant potential in various scientific fields. This compound belongs to the chroman family, characterized by a benzopyran ring system. The presence of an amino group and a chlorine atom on the chroman ring makes it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3S,4S)-4-Amino-7-chlorochroman-3-OL typically involves asymmetric synthesis techniques to ensure the correct stereochemistry. One common method is the asymmetric synthesis via organocatalytic addition reactions. For instance, dithiomalonates can be added to nitrostyrenes under “on water” conditions to achieve the desired stereochemistry .
Industrial Production Methods: Industrial production of this compound may involve large-scale asymmetric synthesis using chiral catalysts. The process would be optimized for high yield and purity, ensuring that the stereochemistry is maintained throughout the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino and chlorine groups on the chroman ring make it suitable for nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted chroman derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (3S,4S)-4-Amino-7-chlorochroman-3-OL is used as a building block for synthesizing more complex molecules
Biology: In biological research, this compound is studied for its potential as a ligand for various receptors. Its ability to interact with biological molecules makes it a candidate for drug development and biochemical studies.
Medicine: In medicine, this compound is explored for its potential therapeutic effects. It may act as an inhibitor or activator of specific enzymes or receptors, making it a potential candidate for treating various diseases.
Industry: In the industrial sector, this compound can be used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of (3S,4S)-4-Amino-7-chlorochroman-3-OL involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The molecular pathways involved could include signal transduction pathways, where the compound modulates the activity of key proteins and enzymes .
Comparación Con Compuestos Similares
(3S,4S)-3-Amino-4-fluorocyclopentenecarboxylic acid: This compound shares a similar amino group and stereochemistry but differs in the ring structure and substituents.
(3S,4S)-4-[(Benzylsulfonyl)amino]pyrrolidin-3-yl: Another compound with similar stereochemistry but different functional groups and applications.
Uniqueness: (3S,4S)-4-Amino-7-chlorochroman-3-OL is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C9H10ClNO2 |
|---|---|
Peso molecular |
199.63 g/mol |
Nombre IUPAC |
(3S,4S)-4-amino-7-chloro-3,4-dihydro-2H-chromen-3-ol |
InChI |
InChI=1S/C9H10ClNO2/c10-5-1-2-6-8(3-5)13-4-7(12)9(6)11/h1-3,7,9,12H,4,11H2/t7-,9+/m1/s1 |
Clave InChI |
PNXDTVQXRDLBMC-APPZFPTMSA-N |
SMILES isomérico |
C1[C@H]([C@H](C2=C(O1)C=C(C=C2)Cl)N)O |
SMILES canónico |
C1C(C(C2=C(O1)C=C(C=C2)Cl)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


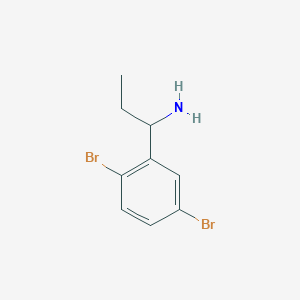
![1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]acetone](/img/structure/B13045963.png)
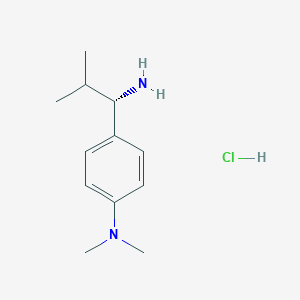
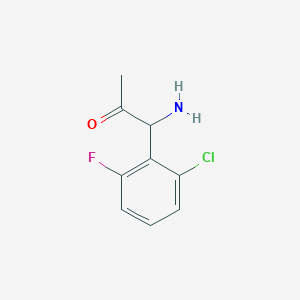



![2-chloro-11-((MethylaMino)Methyl)dibenzo[b,f]oxepine-10-carboxylic acid (Hydrochloride)](/img/structure/B13045985.png)
